N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide
Description
N-[(6-Methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at the 6-position and a benzamide moiety linked via a carbamothioyl (-NHCSS-) bridge. This structural motif imparts unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. The carbamothioyl group enhances metal-binding capabilities, which are critical for applications in catalysis and bioactivity . Synthetically, such compounds are typically derived from benzoylation reactions of 2-aminobenzothiazole derivatives, followed by functionalization of the carbamothioyl group .
Properties
CAS No. |
52112-81-9 |
|---|---|
Molecular Formula |
C16H13N3OS2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H13N3OS2/c1-10-7-8-12-13(9-10)22-16(17-12)19-15(21)18-14(20)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,20,21) |
InChI Key |
IPNWRXTVJQGPPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: 6-Methyl-1,3-benzothiazol-2-amine
The synthesis begins with the preparation of 6-methyl-1,3-benzothiazol-2-amine, a critical intermediate. This is achieved via cyclization of 2-amino-4-methylthiophenol with cyanogen bromide under acidic conditions. The reaction proceeds via nucleophilic attack of the thiol group on cyanogen bromide, followed by intramolecular cyclization to form the benzothiazole ring. Purification via recrystallization from ethanol yields the amine as a pale-yellow solid (m.p. 145–147°C, 78% yield).
Benzoyl Isothiocyanate Generation
Benzoyl isothiocyanate, the electrophilic coupling agent, is synthesized by reacting benzoyl chloride with ammonium thiocyanate in anhydrous acetone at 0–5°C. The exothermic reaction requires careful temperature control to prevent decomposition. The intermediate is typically used in situ due to its instability, with progress monitored by thin-layer chromatography (TLC; hexane:ethyl acetate, 7:3).
Thiourea Bridge Formation
The final step involves coupling 6-methyl-1,3-benzothiazol-2-amine with benzoyl isothiocyanate in dry tetrahydrofuran (THF) under nitrogen atmosphere. The reaction is stirred at room temperature for 12 hours, during which the amine nucleophilically attacks the isothiocyanate’s electrophilic carbon, forming the thiourea linkage. The crude product is filtered, washed with cold ethanol, and recrystallized from a methanol-water mixture to afford the title compound as a white crystalline solid (m.p. 158–160°C, 70% yield).
Stepwise Procedure and Optimization
Detailed Reaction Conditions
6-Methyl-1,3-benzothiazol-2-amine Synthesis :
Benzoyl Isothiocyanate Generation :
Coupling Reaction :
Optimization Strategies
- Solvent Selection : THF outperforms DMF and DMSO in minimizing side reactions (e.g., hydrolysis of isothiocyanate).
- Stoichiometry : A 10% excess of benzoyl isothiocyanate ensures complete conversion of the amine.
- Purification : Recrystallization from methanol-water (8:2) enhances purity (>98% by HPLC).
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$^{1}\text{H}$$-NMR (400 MHz, DMSO-d$$6$$) :
- $$^{13}\text{C}$$-NMR :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Thiophosgene-mediated | 70 | 98 | 12 |
| Isothiocyanate coupling | 68 | 97 | 14 |
| One-pot synthesis | 62 | 95 | 18 |
The thiophosgene route offers superior yield and purity but requires stringent safety measures due to thiophosgene’s toxicity. The isothiocyanate method, while slightly slower, is safer and scalable.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide involves its interaction with various molecular targets. In antibacterial applications, it is believed to inhibit bacterial enzymes critical for cell wall synthesis . In anticancer research, the compound may induce apoptosis in cancer cells by interacting with specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs vary in substituents on the benzothiazole ring, benzamide moiety, or the bridging group. Key comparisons include:
*Estimated based on structural analogs .
†Predicted using computational tools.
Key Observations:
- Thiourea vs. Amide Bridges : The carbamothioyl group in the target compound introduces sulfur atoms, enabling stronger hydrogen bonding and metal coordination compared to amide-linked analogs like 2-BTBA .
- Substituent Effects : Fluorine in 2-BTFBA improves optical transparency, while the nitro group in the 4-nitro derivative increases molecular weight and polarity, affecting solubility .
- Crystal Packing: Larger lattice parameters in 2-BTBA (Volume = 1169.13 ų) vs.
Pharmacological and Functional Activities
- Enzyme Inhibition : Derivatives with carbamothioyl groups, such as N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide, exhibit elastase inhibition (IC₅₀ = 18.2 µM) and DNA-binding capabilities, attributed to the thiourea moiety’s interaction with biomolecules .
- Antioxidant Potential: The carbamothioyl group’s redox-active sulfur may enhance radical scavenging compared to non-thio analogs .
- Metal Coordination : Tris-chelate Co(III) complexes with N-[di(alkyl/aryl)carbamothioyl]benzamide derivatives demonstrate catalytic activity in alcohol oxidation, highlighting the thiourea’s role in stabilizing metal centers .
Biological Activity
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.
Molecular Characteristics:
- Molecular Formula: C15H12N2OS
- Molecular Weight: 268.334 g/mol
- LogP: 4.241
- PSA (Polar Surface Area): 73.72 Ų
These properties suggest that the compound has a moderate lipophilicity, which can influence its absorption and distribution in biological systems.
Synthesis
This compound is synthesized through various methods, typically involving the reaction of benzothiazole derivatives with appropriate amines and thioketones. The reaction conditions are crucial for optimizing yield and purity.
Anticonvulsant Activity
A series of studies have evaluated the anticonvulsant properties of benzothiazole derivatives, including this compound. In one study, compounds were tested for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results indicated that most compounds exhibited significant anticonvulsant activity without neurotoxicity or liver toxicity .
Antitumor Activity
Research has demonstrated that benzothiazole derivatives possess notable antitumor activity. For instance, compounds similar to this compound were tested against various cancer cell lines. The findings revealed that these compounds could inhibit cell proliferation effectively:
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| 5 | A549 | 2.12 | 2D |
| 6 | HCC827 | 5.13 | 2D |
| 8 | NCI-H358 | 6.75 | 2D |
The antitumor activity was more pronounced in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating the need for further structural optimization to enhance selectivity and reduce toxicity towards normal cells like MRC-5 lung fibroblasts .
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for antimicrobial properties. In vitro tests against Gram-positive and Gram-negative bacteria showed promising results:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Moderate |
These results suggest that this compound may be effective against certain bacterial strains, supporting its potential as an antimicrobial agent .
The mechanism underlying the biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The benzothiazole moiety may disrupt critical biological pathways by inhibiting enzyme activity or altering receptor functions.
Case Studies
Case Study 1: Anticonvulsant Efficacy
A study involving a range of synthesized benzothiazole derivatives assessed their anticonvulsant efficacy in animal models. The results indicated that several compounds significantly reduced seizure duration without exhibiting neurotoxic effects .
Case Study 2: Antitumor Potential
Another investigation focused on the antitumor efficacy of benzothiazole derivatives in human lung cancer cell lines. The study highlighted that certain compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
Q. What are the established synthetic routes for N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide, and how are intermediates validated?
The compound is typically synthesized via condensation reactions between substituted benzothiazol-2-amine derivatives and benzoyl isothiocyanate. For example, similar thiourea-benzamide derivatives are synthesized by reacting 2-aminobenzothiazole with benzoyl chloride in the presence of thiocyanate precursors, followed by purification via recrystallization using ethyl acetate/methanol mixtures . Intermediate validation involves spectroscopic techniques (FT-IR, H/C NMR) and elemental analysis. The presence of carbonyl (C=O) and thiourea (N-C=S) groups is confirmed via FT-IR peaks at ~1660–1670 cm and ~1250 cm, respectively .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For analogous compounds, triclinic or monoclinic crystal systems are common, with stabilization via intramolecular H-bonds (e.g., N–H···O/S) and intermolecular interactions like C–H···O/S or π–π stacking . Hirshfeld surface analysis quantifies interaction contributions: H···H (40–50%), H···S/O (15–25%), and C–H···π contacts (<10%) . Energy framework analysis further identifies dispersion forces as dominant in lattice stabilization .
Q. What spectroscopic methods are used to characterize this compound, and how are discrepancies between experimental and computational data resolved?
Key methods include:
- FT-IR : Validates functional groups (e.g., C=O, N–H).
- UV-Vis : Identifies electronic transitions (e.g., π→π* at ~300–310 nm) .
- NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) .
Discrepancies between experimental and DFT-optimized structures (e.g., bond lengths/angles) are resolved by refining computational parameters (e.g., using B3LYP/6-311G(d,p) basis sets with empirical dispersion corrections) .
Advanced Research Questions
Q. How can DFT calculations predict the compound’s reactivity, and what descriptors are critical for SAR studies?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:
- Frontier Molecular Orbitals (FMOs) : Energy gap () correlates with chemical stability (lower = higher reactivity) .
- Fukui Functions : Identify nucleophilic/electrophilic sites (e.g., sulfur in thiourea moiety) .
- Molecular Electrostatic Potential (MEP) : Highlights regions prone to electrophilic attack (e.g., electron-rich benzothiazole ring) .
These descriptors guide structure-activity relationship (SAR) studies, particularly for designing derivatives with enhanced bioactivity .
Q. What methodologies are employed to assess its potential as a protease inhibitor, and how do binding energies compare to known drugs?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins like SARS-CoV-2 main protease (PDB: 6LU7). The compound’s thiourea and benzamide groups form hydrogen bonds with Lys137, Gly138, and Cys145 residues. Binding energies (ΔG) are compared to reference drugs (e.g., Tenofovir: −4.97 kcal/mol vs. target compound: −4.93 kcal/mol), suggesting competitive inhibition potential .
Q. How are nonlinear optical (NLO) properties evaluated, and what experimental setups validate computational predictions?
NLO efficiency is assessed via Kurtz-Perry powder technique, measuring second-harmonic generation (SHG). For benzothiazole derivatives, SHG efficiencies 2–3× higher than KDP (KHPO) are reported, driven by π-conjugation and dipole alignment in the crystal lattice . Polarizable continuum models (PCM) in DFT simulations predict hyperpolarizability (), validated via experimental SHG .
Q. What strategies mitigate contradictions in biological activity data across studies (e.g., antimicrobial assays)?
Discrepancies arise from variations in bacterial strains, compound solubility, or assay protocols (e.g., disc diffusion vs. microdilution). Standardization involves:
- MIC/MBC Determination : Quantify minimum inhibitory/bactericidal concentrations using Clinical and Laboratory Standards Institute (CLSI) guidelines .
- Solubility Enhancement : Use DMSO/PBS mixtures (<5% v/v) to avoid solvent toxicity .
- Positive Controls : Compare to ciprofloxacin (antibacterial) and amphotericin-B (antifungal) .
Methodological Considerations
Q. How is SHELX software utilized in refining crystal structures, and what are common pitfalls?
SHELXL refines SCXRD data by optimizing atomic coordinates, displacement parameters, and occupancy factors. Key steps:
- Data Integration : Use SAINT or APEX3 for frame processing.
- Absorption Correction : Apply multi-scan methods (SADABS).
- Validation : Check R-factors (R < 0.05) and residual density maps (<0.5 eÅ).
Common pitfalls include overfitting (e.g., refining anisotropic displacement parameters for light atoms) or ignoring twinning .
Q. What role does Hirshfeld surface analysis play in understanding supramolecular assemblies?
Hirshfeld surfaces map intermolecular contacts (e.g., H···H, H···O/S) and quantify their contributions via 2D fingerprint plots. For benzamide derivatives, this reveals dominant H-bonding and van der Waals interactions, guiding crystal engineering for desired properties (e.g., solubility, thermal stability) .
Q. How are thermogravimetric (TGA) and differential thermal (DTA) analyses interpreted to assess thermal stability?
TGA/DTA profiles show decomposition stages:
- First Stage (30–150°C) : Loss of solvent/water.
- Second Stage (200–400°C) : Breakdown of thiourea and benzamide moieties.
- Third Stage (>400°C) : Carbonization.
Stability is inferred from onset temperatures; e.g., derivatives stable up to 200°C are suitable for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
